2,4,6-Tri-tert-butylpyridine

Vue d'ensemble

Description

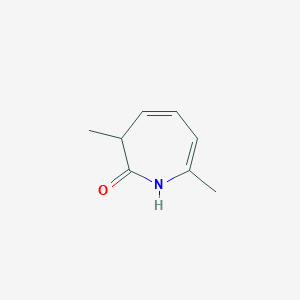

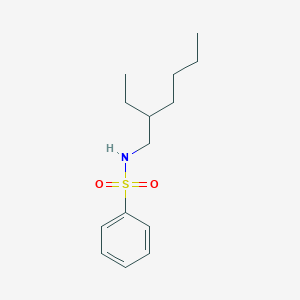

2,4,6-Tri-tert-butylpyridine is an organic compound with the formula HC(Bu t C)2N2C t Bu where t Bu = (CH3)3C. It is a substituted derivative of the heterocycle pyrimidine . This compound is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons .

Synthesis Analysis

2,4,6-Tri-tert-butylpyrimidine (TTBP) can be prepared by the reaction between tert-butyl methyl ketone and tert-butyronitrile . It has been used in the synthesis of indole triflones .

Molecular Structure Analysis

The molecular structure of this compound is HC(Bu t C)2N2C t Bu where t Bu = (CH3)3C .

Chemical Reactions Analysis

The protonated this compound salt serves as bulky and strained catalysts for efficient and highly stereoselective glycosylation reactions of various glycals . It has also been used to promote the condensation reactions of 2-(tert-butyldimethylsilyloxy)furan (TBSOF) with both tertiary and secondary amides .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 247.4 g/mol . Its boiling point is 115-120 °C/20 mmHg (lit.) and its melting point is 67-71 °C (lit.) .

Applications De Recherche Scientifique

Catalysis in Glycosylation Reactions : 2,4,6-Tri-tert-butylpyridine salts are effective catalysts in stereoselective glycosylations of glycals, utilizing a unique single hydrogen bond mediated protonation mechanism, different from the Brønsted acid pathway (Ghosh, Mukherji, & Kancharla, 2019).

Steric Hindrance in Base Replacements : It is a suitable alternative for 2,6-di-tert-butylpyridine in glycosylation reactions, offering sterically hindered base properties (Crich, Smith, Yao, & Picione, 2001).

Additive in Solar Cell Technology : As an additive, 4-tert-Butylpyridine enhances the performance of dye-sensitized nanostructured TiO2 solar cells by shifting the TiO2 band edge toward negative potentials and increasing electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

Study of Anionic States : The electron transmission spectra of this compound have been investigated, showing vertical electron attachment energies of less than about 1 eV, indicating its potential in the study of anionic states in aromatic phosphorus heterocycles (Modelli, Hajgató, Nixon, & Nyulászi, 2004).

Silicon Cation Generation : The protonated form of this compound assists in generating a silicon cation from allylsilanes, enabling diastereoselective C-Ferrier glycosylation of various glycals (Addanki, Halder, & Kancharla, 2022).

Electrolyte Adsorption in Solar Cells : The adsorption of 4-tert-Butylpyridine on TiO2 surfaces in dye-sensitized solar cells improves the fill factor and the open circuit voltage, demonstrating its utility in photovoltaic applications (Xiong et al., 2008).

Hydrogen Bond Assisted Water Addition : 2,4,6-Tri-tert-butylpyridinium hydrochloride catalyzes the synthesis of silyl-protected 2-deoxy-hemiacetals from glycals, suggesting a unique mechanism divergent from general Brønsted acid pathways (Mukherji & Kancharla, 2020).

Pyridine Derivatives in Perovskite Solar Cells : Research on 4-Tert-butylpyridine and its derivatives in perovskite solar cells shows significant implications for improving efficiency and stability (Xu et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 2,4,6-Tri-tert-butylpyridine (TTBP) is glycals . TTBP serves as an efficient catalyst for highly stereoselective glycosylations of various glycals . Glycals are cyclic enol ethers derived from sugars and play a crucial role in the synthesis of complex carbohydrates.

Mode of Action

TTBP interacts with its targets through an interesting single hydrogen bond mediated protonation . The counteranions also play a role in the outcome of the reaction .

Biochemical Pathways

The biochemical pathway affected by TTBP involves the glycosylation reactions of glycals . Glycosylation is a critical biochemical process that attaches a glycosyl group to a molecule, often a protein, which can significantly alter its function and properties.

Result of Action

The result of TTBP’s action is the highly stereoselective glycosylation of glycals . This means that TTBP can control the spatial arrangement of the glycosyl group in the resulting molecule, which can have significant implications for the molecule’s biological activity.

Action Environment

The action of TTBP can be influenced by various environmental factors. For instance, the presence of counteranions in the reaction environment can affect the outcome of the glycosylation reaction . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,4,6-Tri-tert-butylpyridine can serve as an alternative amide activation system for direct conversions of secondary and tertiary amides . Reductive (di)alkylations, condensations, and Bischler-Napieralski reactions with this compound deliver higher or similar yields compared with pyridine derivatives 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .

Cellular Effects

It is known that it can serve as an alternative amide activation system for direct conversions of secondary and tertiary amides . This suggests that it may have an impact on cellular processes involving these types of amides.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an alternative amide activation system for direct conversions of secondary and tertiary amides . It is able to bind protons, which suggests that it may interact with biomolecules through protonation .

Temporal Effects in Laboratory Settings

It is known that it can be easily recovered and reused , suggesting that it may have long-term stability.

Metabolic Pathways

Its role as an alternative amide activation system suggests that it may interact with enzymes involved in amide metabolism .

Propriétés

IUPAC Name |

2,4,6-tritert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFMGSESVXXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174245 | |

| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20336-15-6 | |

| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020336156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20336-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TTBP primarily acts as a sterically hindered base, meaning its bulky tert-butyl groups restrict its ability to act as a nucleophile. This steric hindrance dictates its interaction with other molecules. For instance, TTBP forms a frustrated Lewis pair (FLP) with [(acridine)BCl2][AlCl4], where both components are Lewis acidic but steric constraints prevent their direct interaction. This FLP can heterolytically activate H2, adding a hydride to the acridine's C9 position and a proton to TTBP. [] Similarly, protonated TTBP salts exhibit unique reactivity due to strained interactions with anions. For example, TTBP hydrochloride catalyzes the addition of water to glycals, forming silyl-protected 2-deoxy-hemiacetals. The reaction's dependence on water concentration suggests a mechanism distinct from typical Brønsted acid catalysis, likely involving C-H···anion interactions. []

A: * Molecular Formula: C17H29N []* Molecular Weight: 247.43 g/mol []* Spectroscopic Data: TTBP’s structure has been confirmed using NMR spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction. []

A: TTBP is soluble in common organic solvents like dichloromethane, chloroform, alcohol, ether, and acetonitrile. [] It is typically handled and stored under a nitrogen atmosphere and refrigerated to maintain its purity and prevent degradation. []

A: TTBP is widely utilized as a non-nucleophilic base in organic synthesis, particularly in glycosylation reactions where it scavenges the acid byproduct. [] Furthermore, TTBP has demonstrated catalytic activity in various reactions, including:

- Trifluoromethanesulfonylation of indoles: The Tf2O/TTBP system efficiently produces indole and biindolyl triflones. [, ]

- C-Ferrier glycosylation: Protonated TTBP triflate salt catalyzes diastereoselective C-Ferrier glycosylation of glycals, utilizing unique anionic triflate and H2O hydrogen-bond interactions for allylsilane activation. []

- Stereoselective synthesis of thioglycosides: The sterically strained Brønsted pair complex of TTBP and hydrochloric acid activates thiols, facilitating the organocatalytic synthesis of 2-deoxy-β-thioglycosides from glycals. []

A: While the provided research papers do not extensively detail computational studies on TTBP itself, they highlight its use in studying other molecules. For instance, quantum chemical calculations were employed to investigate the anionic states of six-membered aromatic phosphorus heterocycles, including phosphabenzene. [] Additionally, DFT calculations were used to study the CO2 activation mechanism by rhenium hydride/B(C6F5)3 frustrated Lewis pairs. []

A: The steric bulk of the tert-butyl groups in TTBP is crucial for its activity and selectivity. The bulky nature prevents it from acting as a nucleophile, enabling its role as a sterically hindered base. [, ] Replacing the tert-butyl groups with less bulky substituents could alter its reactivity and lead to different reaction outcomes.

A: TTBP is generally stable when stored under appropriate conditions (nitrogen atmosphere, refrigeration). [] The research papers do not detail specific formulation strategies for this compound.

ANone: The provided research papers primarily focus on the synthetic and catalytic applications of TTBP. Therefore, they do not provide comprehensive information regarding SHE regulations, PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, transporter interactions, enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications.

A: While the provided papers mainly focus on chemical synthesis, TTBP's properties make it relevant across disciplines. For instance, its use in studying frustrated Lewis pairs connects to broader themes in catalysis and materials science. [] Furthermore, its application in glycosylation reactions has implications for carbohydrate chemistry and potentially drug development. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

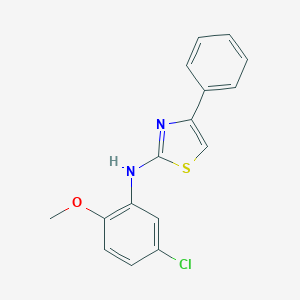

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

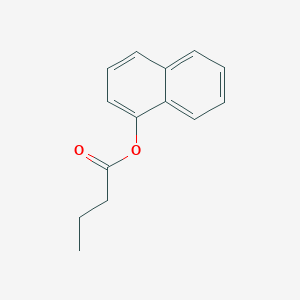

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)